5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one
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Overview
Description
5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one typically involves multi-step organic reactions. The process begins with the formation of the core polycyclic structure, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, in medicinal applications, it may interact with enzymes or receptors, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]cyclohepta[1,2-b]fluorene: Another polycyclic compound with a similar structure but different functional groups.
Pentacene: A well-known organic semiconductor with a similar polycyclic framework but lacking the oxygen and nitrogen heteroatoms.
Uniqueness
5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the polycyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
5a,11-dihydrochromeno[2,3-b][1,5]benzoxazepin-13-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-10-5-1-3-7-13(10)19-16-11(15)9-17-12-6-2-4-8-14(12)20-16/h1-9,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGATNRSWPGJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CNC4=CC=CC=C4OC3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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